3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
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Overview
Description
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative under specific conditions. For example, the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide can yield the desired fluorinated pyridine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Pharmaceuticals: The compound’s fluorinated structure enhances its potential as a drug candidate, improving its metabolic stability and bioavailability.
Agrochemicals: It is used in the development of pesticides and herbicides, benefiting from its stability and effectiveness against pests.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluorine and trifluoromethyl groups.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
648439-14-9 |
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Molecular Formula |
C13H6F4N2 |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6F4N2/c14-10-5-6-11(19-12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H |
InChI Key |
YUZUAZZJOOZKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)F)C#N)C(F)(F)F |
Origin of Product |
United States |
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